molecular formula C19H22N4O4S B11004300 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B11004300
M. Wt: 402.5 g/mol
InChI Key: LOSGNTWUFBBKPA-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with the following structural formula:

C11H16N2OS\text{C}_{11}\text{H}_{16}\text{N}_2\text{OS} C11​H16​N2​OS

This compound belongs to the thiazole family and contains a thiazole ring fused with an imidazolidinone ring. Thiazoles are heterocyclic compounds known for their diverse biological activities.

Preparation Methods

The synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide involve several steps

  • Thiazole Formation

    • Start with 4,5-dimethyl-2-aminobenzenethiol.
    • React it with chloroacetyl chloride to form the thiazole ring.
    • Protect the amino group with a suitable protecting group.
    • Dehydrate the compound to obtain the thiazole intermediate.
  • Imidazolidinone Formation

    • Start with 4-methoxyphenylethylamine.
    • React it with ethyl isocyanate to form the imidazolidinone ring.
    • Dehydrate the compound to obtain the imidazolidinone intermediate.
  • Coupling Reaction

    • Combine the thiazole and imidazolidinone intermediates.
    • Remove the protecting group from the amino group.
    • Acetylate the amino group to form the final compound.

Industrial production methods: may involve modifications or optimizations of these steps for large-scale synthesis.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the imidazolidinone ring is possible.

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are relevant.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit antimicrobial, antiviral, or anticancer properties.

    Chemical Research: Used as a building block in organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of thiazole and imidazolidinone rings. Similar compounds include:

    N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide:

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide:

    4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C19H22N4O4S/c1-11-12(2)28-18(20-11)22-16(24)10-15-17(25)23(19(26)21-15)9-8-13-4-6-14(27-3)7-5-13/h4-7,15H,8-10H2,1-3H3,(H,21,26)(H,20,22,24)

InChI Key

LOSGNTWUFBBKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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